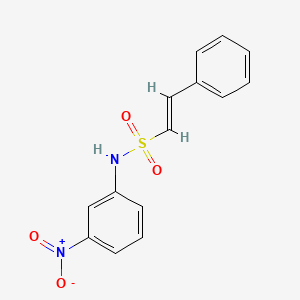
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine, also known as 2-FB-4-Me-BP, is a novel psychoactive substance that belongs to the class of piperazine derivatives. It has gained popularity among researchers due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, as well as an antagonist at the D2 receptor. It also modulates the activity of the GABAergic and glutamatergic systems.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. It also enhances the activity of the NMDA receptor, which is involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high potency and selectivity for specific receptors. This makes it a useful tool for studying the functions of these receptors in the brain. However, its limited availability and high cost may pose a challenge for researchers.
Orientations Futures
There are several future directions for research on 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine. One area of interest is its potential use in the treatment of neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Further studies are needed to determine its safety and efficacy in humans. Another area of research is the development of novel derivatives with improved pharmacological properties. Additionally, more studies are needed to elucidate the exact mechanism of action of this compound and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, this compound is a novel psychoactive substance that has gained attention among researchers due to its potential therapeutic applications. Its high potency and selectivity for specific receptors make it a useful tool for studying the functions of these receptors in the brain. However, further studies are needed to determine its safety and efficacy in humans, as well as its exact mechanism of action.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine involves the reaction of 2-fluorobenzylamine with 3-methylbutanoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the piperazine ring. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
1-(2-fluorobenzyl)-4-(3-methylbutanoyl)piperazine has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to improve cognitive function and memory consolidation.
Propriétés
IUPAC Name |
1-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHTZYLMJBBNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-methylbutyl)-3-(2-pyrimidinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5644546.png)
![2-phenyl-N-[2-(1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5644548.png)
![N-(2-ethoxyethyl)-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5644555.png)




![{3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}methanol](/img/structure/B5644609.png)
![3-(3,4-dichlorobenzyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5644614.png)
![4-bromo-1-[3-(3,4-dichlorophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5644618.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5644623.png)



